molecular formula C22H15ClF3N3O2 B2630867 3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923121-89-5

3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2630867
CAS No.: 923121-89-5
M. Wt: 445.83
InChI Key: BXDZKAPHPDLMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15ClF3N3O2 and its molecular weight is 445.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves various chemical reactions to achieve substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones with potential biological activity. For example, one study detailed the synthesis, characterization, and urease inhibition of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones, indicating a method for creating derivatives with varying substituents for targeted biological activities (Rauf et al., 2010).

Biological Activities

Research has explored the biological activities of pyrido[2,3-d]pyrimidine derivatives, such as their role as urease inhibitors, which could be relevant in medical research and the development of treatments for diseases related to urease activity. Compounds with significant urease inhibition activity were identified, highlighting the potential for therapeutic applications (Rauf et al., 2010).

ADME Properties

Another study focused on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, emphasizing the importance of structural diversity in affecting biopharmaceutical properties. This research provides valuable insights into how modifications to the pyrido[2,3-d]pyrimidine scaffold can influence solubility, permeability, and clearance, crucial factors in drug development (Jatczak et al., 2014).

Antimicrobial Evaluation

The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives have been assessed, indicating the potential for these compounds to act as antimicrobial agents. Studies have synthesized novel derivatives and evaluated their effectiveness against various microorganisms, showcasing their potential in developing new antimicrobial treatments (Esam S Allehyani, 2022).

Herbicidal Activities

Some derivatives have also been explored for their herbicidal activities, suggesting applications in agriculture. For instance, research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds demonstrated good herbicidal activities against certain plant species, indicating the potential for developing new herbicides (Yang Huazheng, 2013).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O2/c23-17-8-6-14(7-9-17)12-29-20(30)19-18(5-2-10-27-19)28(21(29)31)13-15-3-1-4-16(11-15)22(24,25)26/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZKAPHPDLMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.